N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide
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Overview
Description
N-({1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring, which is fused with a benzene ring and substituted with a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps One common method includes the initial formation of the benzodiazole ring through a cyclization reactionThe final step involves the acylation of the amine group with methyl acetate under basic conditions to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of benzodiazole oxides.
Reduction: Formation of benzodiazole amines or alcohols.
Substitution: Formation of hydroxyl or amino-substituted benzodiazoles.
Scientific Research Applications
N-({1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase enzymes.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of N-({1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets. In medicinal applications, the compound acts by inhibiting the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
Compared to similar compounds, N-({1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide exhibits unique properties due to the presence of the benzodiazole ring and the 2,6-dichlorophenyl group. These structural features contribute to its enhanced stability and specific biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17Cl2N3O |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-[[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C18H17Cl2N3O/c1-12(24)22(2)11-18-21-16-8-3-4-9-17(16)23(18)10-13-14(19)6-5-7-15(13)20/h3-9H,10-11H2,1-2H3 |
InChI Key |
CBQHVTPLTANXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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